molecular formula C26H28N2O3S2 B11365583 2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide

2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide

Cat. No.: B11365583
M. Wt: 480.6 g/mol
InChI Key: URRZMZPDFRAOST-UHFFFAOYSA-N
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Description

2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide is a complex organic compound with a unique structure that includes a dibenzo-thiazine core and various functional groups

Preparation Methods

The synthesis of 2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the dibenzo-thiazine core, followed by the introduction of the isopropyl and sulfanyl groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to sulfides.

    Substitution: The aromatic rings in the dibenzo-thiazine core can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis by activating specific proteins involved in cell death.

Comparison with Similar Compounds

2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C26H28N2O3S2

Molecular Weight

480.6 g/mol

IUPAC Name

2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide

InChI

InChI=1S/C26H28N2O3S2/c1-18(2)20-10-13-24-23(16-20)22-6-4-5-7-25(22)33(30,31)28(24)17-26(29)27-14-15-32-21-11-8-19(3)9-12-21/h4-13,16,18H,14-15,17H2,1-3H3,(H,27,29)

InChI Key

URRZMZPDFRAOST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)CN2C3=C(C=C(C=C3)C(C)C)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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